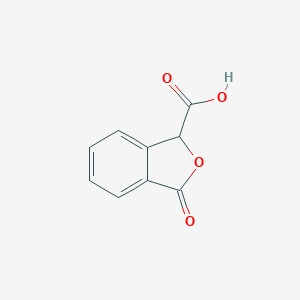

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Overview

Description

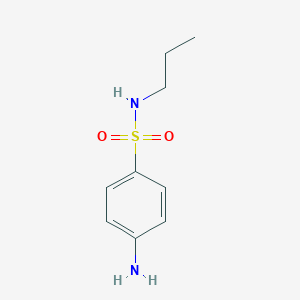

“3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid” is a chemical compound with the CAS Number: 708-14-5 . It has a molecular weight of 178.14 and is typically in powder form .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of “this compound” has been identified through various NMR experiments . The unexpected formation of the phthalide moiety was observed .Chemical Reactions Analysis

The reaction of 2-formylbenzoic acid, arylamines (anilines), and KCN undergoes a Strecker-type reaction to afford 3-amino-4-(4-arylamino)-1H-isochromen-1-ones, also named as diaminoisocoumarins .Physical and Chemical Properties Analysis

“this compound” has a melting point of 150-155°C . It is typically in powder form and is stored at room temperature .Scientific Research Applications

Molecular Docking and Structural Analysis

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid and its derivatives have been extensively studied for their structural and spectroscopic properties. Sagaama et al. (2020) conducted molecular docking studies, electronic and vibrational property analysis of benzofuran-carboxylic acids derivatives. These studies highlighted their potential inhibitor effects against cancer and microbial diseases, signifying their importance in medicinal chemistry (Sagaama et al., 2020).

Biotechnological Applications

Oxo- and hydroxy-carboxylic acids, including compounds related to this compound, have been used as building blocks in organic synthesis. Aurich et al. (2012) discussed the biotechnological preparation of these acids for producing hydrophilic triazines and other heterocycles, highlighting their role in green chemistry (Aurich et al., 2012).

Novel Methodology in Synthetic Chemistry

Rodríguez et al. (2022) reported on the synthesis of derivatives related to this compound, showing the versatility of these compounds in synthetic chemistry. Their methodology led to the formation of a phthalide–carboxamide-bearing system, demonstrating the compound's role in the development of new synthetic routes (Rodríguez et al., 2022).

Synthesis of Isothiocoumarin Derivatives

In another study, Pokhodylo et al. (2010) developed a method for the synthesis of isothiocoumarin derivatives from 2-benzofuran-1(3H)-one, a related compound to this compound. This research showcases the compound's utility in the creation of new chemical entities (Pokhodylo et al., 2010).

Development of Pseudopeptide Foldamers

Tomasini et al. (2003) explored the use of a 2-oxo-1,3-oxazolidine-4-carboxylic acid, similar in structure to this compound, for constructing pseudopeptide foldamers. Their work contributed to advancements in the design of novel molecular structures for various applications (Tomasini et al., 2003).

Supramolecular Chemistry

Koner and Goldberg (2009) investigated 1-benzofuran-2,3-dicarboxylic acid, closely related to the compound , for its ability to form supramolecular adducts and engage in organometallic complexes. This study is significant for understanding the compound's potential in supramolecular chemistry (Koner & Goldberg, 2009).

Mechanism of Action

Target of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells , suggesting that this compound may also target similar cellular components involved in cell growth and proliferation.

Mode of Action

Based on the observed anticancer activities of similar benzofuran derivatives , it can be hypothesized that this compound may interact with its targets to inhibit cell growth and induce apoptosis in cancer cells.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Result of Action

Similar benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may have similar effects.

Safety and Hazards

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name |

3-oxo-1H-2-benzofuran-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHBUJIXNLOLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

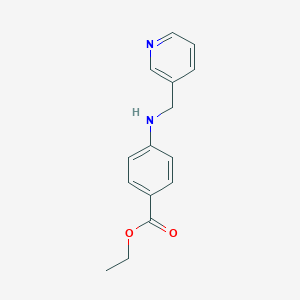

C1=CC=C2C(=C1)C(OC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298220 | |

| Record name | 3-Phthalidecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-14-5 | |

| Record name | 708-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phthalidecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)